molecular formula C7H6O2S B1618337 2-Hydroxythiobenzoic acid CAS No. 7283-41-2

2-Hydroxythiobenzoic acid

Cat. No.: B1618337
CAS No.: 7283-41-2
M. Wt: 154.19 g/mol
InChI Key: IUXNWFUQIHHJRP-UHFFFAOYSA-N
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Description

2-Hydroxythiobenzoic acid is an organic compound with the molecular formula C7H6O2S. It is structurally similar to 2-hydroxybenzoic acid, with the hydroxyl group (-OH) positioned ortho to the carboxyl group (-COOH) on a benzene ring, but with a sulfur atom replacing one of the oxygen atoms. This compound is known for its unique hydrogen bonding properties and is often studied in the context of its structural and spectroscopic characteristics .

Scientific Research Applications

2-Hydroxythiobenzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxythiobenzoic acid can be synthesized from acetylsalicoyl chloride, potassium hydroxide, and hydrogen sulfide.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, crystallization, and purification through recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxythiobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-hydroxythiobenzoic acid involves its ability to form hydrogen bonds and interact with other molecules through its hydroxyl and thiol groups. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The molecular targets and pathways involved are primarily related to its hydrogen bonding capabilities and its role as a nucleophile in substitution reactions .

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with an oxygen atom instead of sulfur.

    2-Hydroxydithiobenzoic acid: Contains two sulfur atoms instead of one.

    Benzoic acid: Lacks the hydroxyl group and sulfur atom

Uniqueness: 2-Hydroxythiobenzoic acid is unique due to its sulfur-containing structure, which imparts distinct hydrogen bonding properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable for studying specific molecular interactions and for applications where sulfur chemistry is advantageous .

Properties

IUPAC Name

2-hydroxybenzenecarbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXNWFUQIHHJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042472
Record name Thiosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7283-41-2
Record name Thiosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7283-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioic acid, 2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiosalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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